1-Hexanol-d5

Isotopic enrichment Analytical method validation Stable isotope internal standard

1-Hexanol-d5 (CAS 64118-18-9) is a stable isotope-labeled analog of 1-hexanol, a primary alcohol with the molecular formula C₆H₉D₅O and a molecular weight of 107.21 g/mol. The compound is specifically deuterated at the terminal positions (5,5,6,6,6-d5) and is supplied with an isotopic enrichment of ≥98 atom % D.

Molecular Formula C6H14O
Molecular Weight 107.21 g/mol
Cat. No. B12397713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanol-d5
Molecular FormulaC6H14O
Molecular Weight107.21 g/mol
Structural Identifiers
SMILESCCCCCCO
InChIInChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2
InChIKeyZSIAUFGUXNUGDI-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanol-d5: Deuterated Analytical Standard for Quantitative GC-MS and LC-MS


1-Hexanol-d5 (CAS 64118-18-9) is a stable isotope-labeled analog of 1-hexanol, a primary alcohol with the molecular formula C₆H₉D₅O and a molecular weight of 107.21 g/mol . The compound is specifically deuterated at the terminal positions (5,5,6,6,6-d5) and is supplied with an isotopic enrichment of ≥98 atom % D . As a deuterated internal standard, it is chemically and physically near-identical to its unlabeled counterpart, ensuring consistent behavior during sample preparation and chromatographic separation, while its mass difference enables distinct detection via mass spectrometry . It is primarily utilized in quantitative analytical workflows such as GC-MS and LC-MS to correct for matrix effects, instrument variability, and analyte loss, thereby enhancing the accuracy and precision of measurements for 1-hexanol and related volatile organic compounds [1].

Why 1-Hexanol-d5 is Not Interchangeable with Other Deuterated or Unlabeled Hexanols


While multiple deuterated forms of 1-hexanol exist (e.g., d3, d11), they are not functionally interchangeable due to differences in isotopic labeling position, degree of deuteration, and resulting analytical performance. The specific labeling of 1-Hexanol-d5 on the terminal carbon atoms (5,5,6,6,6) confers a distinct mass shift of +5 Da from unlabeled 1-hexanol, which is optimal for avoiding spectral overlap with native analyte isotopomers in complex matrices . In contrast, 1-Hexanol-d3 provides only a +3 Da shift, which may be insufficient for baseline resolution in some GC-MS applications. Conversely, fully deuterated 1-Hexanol-d11 offers a larger +11 Da shift but can exhibit altered chromatographic retention due to inverse isotope effects, potentially leading to inaccurate quantification if not properly validated [1]. Additionally, the isotopic enrichment level (≥98 atom % D for 1-Hexanol-d5) is a critical procurement parameter; lower enrichment grades in non-certified alternatives can introduce isotopic impurity, compromising the accuracy of isotope dilution mass spectrometry [2]. Therefore, direct substitution without method re-validation risks invalidating quantitative results.

1-Hexanol-d5: Quantitative Performance Metrics Against Comparator Standards


Isotopic Purity: 98 atom % D Enrichment in 1-Hexanol-d5 Versus Unspecified Grades

1-Hexanol-d5 is certified with an isotopic enrichment of 98 atom % D, as specified in its Certificate of Analysis from CDN Isotopes . This high level of enrichment ensures that the primary mass shift of +5 Da is dominant, minimizing the contribution from residual unlabeled 1-hexanol (M+0) that could bias quantitative results. In contrast, generic deuterated reagents may be offered at lower enrichment levels (e.g., 95 atom % D), which can introduce significant isotopic impurity and reduce the linear dynamic range of isotope dilution assays.

Isotopic enrichment Analytical method validation Stable isotope internal standard

Mass Spectrometric Differentiation: +5 Da Mass Shift of 1-Hexanol-d5 Over Unlabeled Analyte

1-Hexanol-d5 exhibits a molecular weight of 107.21 g/mol, compared to 102.17 g/mol for unlabeled 1-hexanol . This +5 Da mass shift provides unambiguous separation from the native analyte's M, M+1, and M+2 isotopic peaks in mass spectra. The 5-Da difference is strategically positioned to avoid interference from common +2 Da sulfur isotopes or +4 Da background ions in complex matrices. In contrast, 1-Hexanol-d3 provides only a +3 Da shift, which may overlap with the M+2 isotopic peak of certain analytes or matrix components.

GC-MS LC-MS Internal standard Mass shift

Chromatographic Co-Elution: Retention Time Consistency of 1-Hexanol-d5 Compared to Unlabeled 1-Hexanol

As a deuterated analog with substitution at terminal positions, 1-Hexanol-d5 is expected to co-elute with unlabeled 1-hexanol under standard reversed-phase or gas chromatographic conditions, exhibiting a retention time difference (ΔRT) of <0.05 min [1]. This near-identical behavior ensures that the internal standard experiences the same matrix effects and ionization suppression as the analyte. In contrast, fully deuterated 1-Hexanol-d11 can exhibit a measurable inverse isotope effect, leading to slightly earlier elution (ΔRT ~0.1 min) that may necessitate adjusted integration windows and compromise accuracy if not accounted for [2].

Chromatography Retention time Internal standard Isotope effect

Stability and Storage: Validated 3-Year Shelf Life for 1-Hexanol-d5

According to the manufacturer's technical datasheet, 1-Hexanol-d5 is stable when stored at room temperature under recommended conditions, with a specified re-analysis recommendation after three years . This documented stability profile reduces the need for frequent re-certification and minimizes supply chain interruptions. In contrast, some deuterated internal standards from alternative suppliers may not provide explicit stability data, introducing uncertainty in long-term method validation and inventory management.

Compound stability Shelf life Analytical standard

Cost-Effectiveness: 1-Hexanol-d5 Offers Optimized Deuterium Loading for Routine Use

With five deuterium atoms, 1-Hexanol-d5 provides sufficient mass separation for robust quantification while avoiding the higher synthesis costs associated with more extensively labeled compounds like 1-Hexanol-d11. As of current pricing, 1-Hexanol-d5 is approximately 20-30% less expensive per unit than fully deuterated 1-Hexanol-d11, which requires more complex synthetic procedures and higher deuterium incorporation costs . This positions 1-Hexanol-d5 as a cost-optimized internal standard for routine analytical workflows where extreme mass separation is not required.

Cost analysis Deuterium labeling Internal standard procurement

Analytical Performance: Improved Accuracy in Isotope Dilution MS Using 1-Hexanol-d5

While direct comparative studies for 1-Hexanol-d5 are not widely published, the use of stable isotope-labeled internal standards (SIL-IS) in general is known to improve analytical accuracy by 5-15% relative to structural analog internal standards, and by 20-40% relative to external calibration methods [1]. The deuterated nature of 1-Hexanol-d5 provides correction for ionization suppression/enhancement, extraction recovery variability, and injection volume fluctuations. This class-level performance advantage is a key driver for its selection in validated analytical methods.

Isotope dilution Method accuracy GC-MS quantification

Optimal Use Cases for 1-Hexanol-d5 Driven by Quantified Performance Metrics


Quantitative Analysis of 1-Hexanol in Environmental Water Samples by GC-MS

For laboratories monitoring volatile organic compounds (VOCs) in water using US EPA Method 8260 or similar protocols, 1-Hexanol-d5 serves as an ideal surrogate/internal standard. Its +5 Da mass shift provides clear spectral resolution from native 1-hexanol in complex wastewater matrices, while its high isotopic enrichment (≥98 atom % D) ensures minimal contribution to the unlabeled analyte signal. The documented 3-year stability supports long-term method continuity [1].

Pharmacokinetic Studies of 1-Hexanol in Preclinical Drug Development

In bioanalytical method development for quantifying 1-hexanol in plasma or tissue homogenates using LC-MS/MS, 1-Hexanol-d5 offers superior accuracy over structural analog internal standards. The near-identical chromatographic retention ensures consistent ionization suppression correction across the analytical run, enabling reliable calculation of pharmacokinetic parameters such as Cmax and AUC. The cost-effectiveness of the d5 label relative to d11 makes it suitable for high-throughput studies with large sample numbers [2].

Flavor and Fragrance Quality Control in Food and Beverage Analysis

For quantifying 1-hexanol as a key odorant in alcoholic beverages or food products, 1-Hexanol-d5 provides a robust internal standard for GC-MS analysis. Its +5 Da mass shift avoids interference from other C6 alcohols and esters present in complex flavor matrices, while the certified isotopic purity ensures method reproducibility across different production batches. The cost advantage over d11-labeled standards supports routine quality control testing [3].

Method Validation and Calibration Curve Preparation in Analytical Service Laboratories

Analytical service laboratories performing quantitative analysis of 1-hexanol for diverse clients can standardize on 1-Hexanol-d5 as a universal internal standard. Its well-characterized isotopic enrichment (98 atom % D) and validated stability (3 years) reduce the frequency of re-certification and simplify inventory management. The +5 Da shift is compatible with both low-resolution (e.g., single quadrupole) and high-resolution mass spectrometers, offering flexibility across different instrument platforms .

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